molecular formula C20H23N5O2 B6578981 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- CAS No. 1105192-14-0

3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-

Número de catálogo: B6578981
Número CAS: 1105192-14-0
Peso molecular: 365.4 g/mol
Clave InChI: CLEANVSDLCHDOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound belongs to the pyrazolo[4,3-c]pyridinone family, characterized by a fused bicyclic core of pyrazole and pyridinone rings. Key structural features include:

  • Position 2: A phenyl group, enhancing aromatic interactions.
  • Position 5: A 1-methylethyl (isopropyl) group, contributing to steric bulk and lipophilicity.

The compound’s molecular formula is inferred as C₂₃H₂₅N₅O₂ (exact weight unspecified), with structural similarities to derivatives explored in medicinal chemistry for their bioactivity .

Propiedades

IUPAC Name

2-phenyl-7-(piperazine-1-carbonyl)-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14(2)24-12-16(19(26)23-10-8-21-9-11-23)18-17(13-24)20(27)25(22-18)15-6-4-3-5-7-15/h3-7,12-14,21H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEANVSDLCHDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116261
Record name 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105192-14-0
Record name 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)-3H-pyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- typically involves multi-step reactions. One common method includes the condensation of a pyrazole derivative with a suitable pyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, trifluoracetic acid can be used as a catalyst in the condensation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, palladium on carbon.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dimethyl sulfoxide, acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinases by binding to their active sites, thereby blocking the cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Core Structure) Substituents (Positions) Molecular Weight Key Properties/Bioactivity Reference
Target Compound (Pyrazolo[4,3-c]pyridinone) 5-isopropyl, 2-phenyl, 7-(piperazinylcarbonyl) ~443.5 (estimated) Potential CNS/anti-inflammatory activity (inferred from piperazine moiety)
5-Isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine) (Pyrazolo[4,3-c]pyridinone) 5-isopropyl, 2-phenyl, 7-(acylpiperazine) 491.6 Unknown bioactivity; acylpiperazine enhances lipophilicity
Chromen[4,3-c]pyrazol-4-ones Varied aryl/hydroxyphenyl groups ~300–400 Antimicrobial/anticancer (weak activity; 67–89% synthesis yield)
Diazaborolo[1,5-a]pyridin-3-ones (e.g., 3k, 3p) Bis(fluorophenyl), trifluoromethylphenyl ~500–600 High melting points (176–250°C); structural analogs for photophysical studies
TLR7-9 Antagonists (Pyrazolo[4,3-c]pyridine derivatives) Morpholine/azetidine substituents ~450–550 Patented for systemic lupus erythematosus (SLE) treatment

Key Differentiators and Advantages

  • Piperazinylcarbonyl vs. Acylpiperazine : Unlike the acylated piperazine in ’s compound, the target’s free piperazine may enhance solubility and receptor interaction.
  • Synthetic Scalability : Higher yields (e.g., 83–84% for triazoloquinazolines ) suggest feasible large-scale production compared to low-yield diazaborolo syntheses.

Actividad Biológica

The compound 3H-Pyrazolo[4,3-c]pyridin-3-one, 2,5-dihydro-5-(1-methylethyl)-2-phenyl-7-(1-piperazinylcarbonyl)- is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Pharmacological Properties

The biological activity of pyrazolo[4,3-c]pyridines is linked to their ability to interact with various biological targets. Notably, they exhibit activities such as:

  • Antitumor Activity : Studies have shown that pyrazolo[4,3-c]pyridines can inhibit the growth of cancer cell lines. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against melanoma, renal, breast, and ovarian cancer cell lines with GI50 values as low as 0.1 μM .
  • Antimicrobial Activity : Research indicates that these compounds possess significant antimicrobial properties. A study assessed their in vitro antibacterial activity against both gram-positive and gram-negative bacteria, showing promising results with inhibition zones comparable to standard antibiotics .
  • Cyclic Nucleotide Phosphodiesterase Inhibition : Some derivatives have been found to inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions such as pulmonary hypertension .

The mechanism of action for the biological activities of 3H-Pyrazolo[4,3-c]pyridin-3-one derivatives often involves:

  • Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they have shown inhibitory effects on Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3), which are critical in cell cycle regulation and metabolic processes .
  • Receptor Modulation : These compounds may also interact with various receptors in the central nervous system, contributing to their potential as anxiolytic and anti-inflammatory agents .

Case Studies

Several studies highlight the efficacy of 3H-Pyrazolo[4,3-c]pyridin-3-one derivatives:

  • Antitumor Efficacy : A xenograft study demonstrated that a specific derivative significantly reduced tumor growth in vivo models of lung cancer .
  • Antimicrobial Screening : In vitro assays revealed that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth in melanoma and ovarian cancer
AntimicrobialEffective against gram-positive and gram-negative bacteria
Enzyme InhibitionInhibits CDK and GSK-3
AntiviralPotential activity against viral infections
Anti-inflammatoryModulates inflammatory pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing pyrazolo[4,3-c]pyridinone derivatives, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize condensation reactions between substituted pyrazole precursors (e.g., 5-azido-1-phenyl-3-pyridinyl-1H-pyrazole-4-carbaldehyde) and hydrazine hydrate under reflux in ethanol with acetic acid to form the pyrazolo-pyridinone core .
  • Step 2 : Introduce the 1-piperazinylcarbonyl moiety via nucleophilic acyl substitution using activated carbonyl reagents (e.g., chloroformates or carbonyldiimidazole) .
  • Optimization : Vary solvents (toluene, DMF), catalysts (TFA, iodine), and temperatures (reflux vs. room temperature) to improve yields. For example, iodine catalysis at RT selectively forms amine-substituted derivatives (e.g., 6-phenyl-4-pyridin-4-yl-6H-pyrazolo[3,4-c]pyrazol-2-ylamine) .
    • Data Table :
PrecursorReagent/CatalystSolventTemp.Product Yield
5-azido-1-phenyl-pyrazole-4-carbaldehydeHydrazine hydrate + AcOHEthanolReflux65–72%
Ethyl 2-benzoyl-3,3-bis(methylthio)acrylateTFA (30 mol%)TolueneReflux58–63%

Q. How can structural characterization of this compound be systematically validated?

  • Methodology :

  • Spectroscopy : Use 1H NMR^1 \text{H NMR} to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm; piperazinyl protons at δ 2.5–3.5 ppm). 13C NMR^{13}\text{C NMR} identifies carbonyl groups (e.g., C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H23_{23}N5_5O2_2: expected m/z 390.1874) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N ratios .

Q. What pharmacological screening strategies are suitable for initial bioactivity assessment?

  • Methodology :

  • Kinase Inhibition Assays : Use ATP-competitive binding assays (e.g., fluorescence polarization) to evaluate affinity for kinases (e.g., EGFR, VEGFR) due to the compound’s hydrogen bond-donating/accepting pyridinone scaffold .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values ≤16 µg/mL indicate activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase selectivity?

  • Methodology :

  • Modify Substituents : Replace the 1-methylethyl group with bulkier alkyl chains (e.g., tert-butyl) to probe steric effects on ATP-binding pockets .
  • Piperazine Modifications : Substitute the piperazinylcarbonyl group with morpholine or thiomorpholine to alter polarity and hydrogen-bonding capacity .
  • Data Analysis : Compare IC50_{50} values across kinase panels (e.g., >10-fold selectivity for VEGFR2 over EGFR suggests improved specificity) .

Q. What computational approaches resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., piperazinylcarbonyl forming salt bridges with Asp1046 in VEGFR2) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable poses) .
  • Contradiction Resolution : If in vitro assays show weak activity but computational models predict strong binding, evaluate membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., microsomal incubation) .

Q. How can environmental fate studies be integrated into early-stage research for ecological risk assessment?

  • Methodology :

  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation potential (log KowK_{ow} >3 indicates high risk) .
  • Abiotic Degradation : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS to assess photostability .
  • Data Table :
ParameterExperimental ValueEcological Implication
log KowK_{ow}2.8 ± 0.3Moderate bioaccumulation risk
Hydrolysis t1/2_{1/2} (pH 7)48 hModerate persistence

Methodological Considerations

Q. What experimental designs address discrepancies in metabolic stability data between in vitro and in vivo models?

  • Step 1 : Use liver microsomes (human/rat) to estimate Phase I metabolism (CYP450-mediated) .
  • Step 2 : Validate with in vivo pharmacokinetics (e.g., plasma t1/2_{1/2} in rodents). If microsomal t1/2_{1/2} = 30 min but in vivo t1/2_{1/2} = 2 h, investigate protein binding or tissue distribution .

Q. How are regioselectivity challenges in pyrazolo-pyridinone synthesis systematically addressed?

  • Approach :

  • Use directing groups (e.g., nitro or methoxy) on the phenyl ring to control cyclization sites .
  • Monitor reaction progress with TLC or in-situ IR to detect intermediate formation .

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